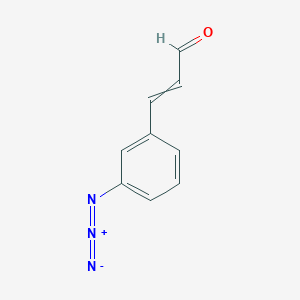
3-(3-Azidophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated phenylprop-2-enal reacts with sodium azide under suitable conditions to form the desired azido compound .
Industrial Production Methods
Industrial production methods for 3-(3-Azidophenyl)prop-2-enal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The azido group can be reduced to an amine, and the aldehyde group can be reduced to an alcohol.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: 3-(3-Azidophenyl)propanoic acid.
Reduction: 3-(3-Aminophenyl)prop-2-enal or 3-(3-Azidophenyl)propan-1-ol.
Substitution: Various azido derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(3-Azidophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: May be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Azidophenyl)prop-2-enal involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity makes it useful in bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enal: Lacks the azido group, making it less reactive in click chemistry.
3-(4-Azidophenyl)prop-2-enal: Similar structure but with the azido group in a different position, which can affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
22736-80-7 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
3-(3-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-1-3-8(7-9)4-2-6-13/h1-7H |
InChI-Schlüssel |
RTOCCFBIJGUKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


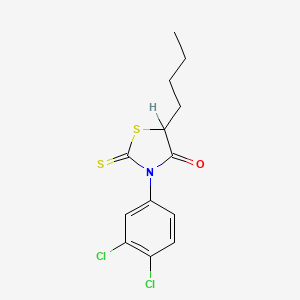
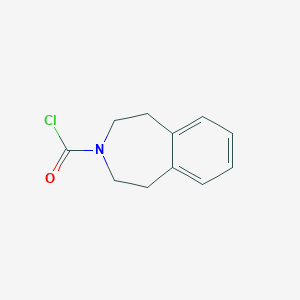
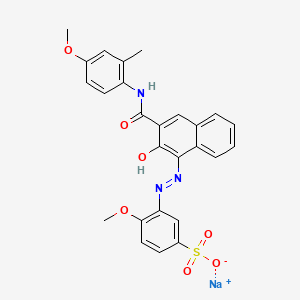

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
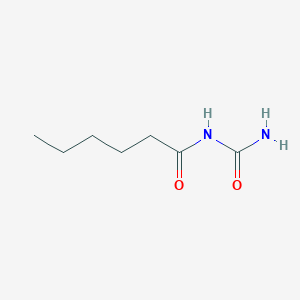


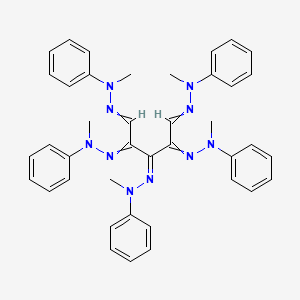
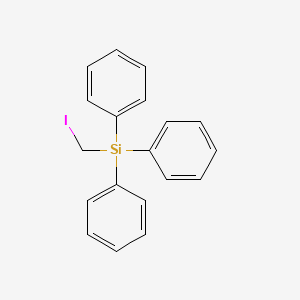
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
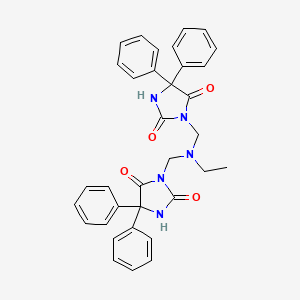
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
